Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
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Overview
Description
Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and ethoxy groups
Preparation Methods
The synthesis of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by the introduction of the 2,4-dichlorobenzyl group through nucleophilic substitution. The final step often involves esterification to introduce the ethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate include:
Ethyl 4-({3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)benzoate: Shares a similar core structure but with an amino group.
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ester.
Biological Activity
Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate (CAS Number: 1706447-53-1) is a synthetic organic compound with potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a dichlorobenzyl moiety, and an ethoxy group. Its molecular formula is C18H18BrCl2O3. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study assessed the antibacterial activity of related benzoate derivatives against various bacterial strains. The results showed that ethyl esters often enhance permeability through bacterial membranes, leading to increased antibacterial efficacy. This suggests that this compound may possess similar properties.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Potential
Studies have explored the anticancer potential of compounds containing brominated aromatic systems. This compound was evaluated in vitro against several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.2 |
PC-3 (Prostate) | 6.8 |
HeLa (Cervical) | 7.5 |
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating the initiation of programmed cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study involving various derivatives of ethyl benzoates, this compound was found to inhibit the growth of resistant strains of E. coli. The study concluded that the compound's structural features contributed to its enhanced activity against biofilms.
- Case Study on Cancer Cell Lines : A recent investigation into the cytotoxicity of halogenated benzoates revealed that this compound induced G1 phase arrest in MCF-7 cells, leading to reduced proliferation rates and increased apoptosis markers.
Properties
Molecular Formula |
C18H17BrCl2O4 |
---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
ZBUXGROYYORHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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